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  • Product: methyl 7-nitro-1H-indazole-5-carboxylate
  • CAS: 1823236-18-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 7-nitro-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Methyl 7-nitro-1H-indazole-5-carboxylate Methyl 7-nitro-1H-indazole-5-carboxylate is a key heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 7-nitro-1H-indazole-5-carboxylate

Methyl 7-nitro-1H-indazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution pattern of a nitro group at the 7-position and a methyl carboxylate at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex drug candidates. The electron-withdrawing nature of the nitro group and the ester functionality provide reactive handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound, detailing the underlying chemical principles and offering a step-by-step experimental protocol.

Synthetic Strategy: A Multi-step Approach via Cyclization of a Pre-functionalized Aryl Precursor

The synthesis of methyl 7-nitro-1H-indazole-5-carboxylate is most effectively achieved through a multi-step sequence commencing with a pre-functionalized benzene ring. This strategy offers superior control over regioselectivity compared to the direct nitration of a pre-formed indazole ring system, which can often lead to a mixture of isomers that are challenging to separate. The chosen synthetic pathway involves four key transformations:

  • Synthesis of the Key Precursor: Preparation of 2-amino-3-methyl-5-nitrobenzonitrile.

  • Indazole Ring Formation: Diazotization of the aniline and subsequent intramolecular cyclization to form the indazole core.

  • Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

  • Esterification: Formation of the final methyl ester product.

This strategic approach ensures a high-yielding and scalable synthesis of the target molecule.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 2-Amino-3-methyl-5-nitrobenzonitrile B 7-Nitro-1H-indazole-5-carbonitrile A->B 1. NaNO₂, HCl 2. Heat C 7-Nitro-1H-indazole-5-carboxylic acid B->C H₂SO₄, H₂O, Heat D Methyl 7-nitro-1H-indazole-5-carboxylate C->D CH₃OH, H₂SO₄ (cat.), Heat

Caption: Overall synthetic route to Methyl 7-nitro-1H-indazole-5-carboxylate.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-3-methyl-5-nitrobenzonitrile (Starting Material)

The synthesis of the key starting material, 2-amino-3-methyl-5-nitrobenzonitrile, can be achieved from commercially available 2-methyl-4-nitroaniline through a Sandmeyer reaction.

Experimental Protocol:

  • Diazotization: To a stirred suspension of 2-methyl-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then slowly added to the hot cyanide solution. The reaction mixture is stirred at this temperature for 1 hour and then at 90 °C for 30 minutes.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-amino-3-methyl-5-nitrobenzonitrile.

Part 2: Synthesis of 7-Nitro-1H-indazole-5-carbonitrile

The formation of the indazole ring is accomplished through a diazotization of the amino group followed by an intramolecular cyclization.

Experimental Protocol:

  • Diazotization and Cyclization: 2-Amino-3-methyl-5-nitrobenzonitrile (1 equivalent) is dissolved in glacial acetic acid. A solution of sodium nitrite (1.2 equivalents) in concentrated sulfuric acid is added dropwise at a temperature maintained between 10-15 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to 60-70 °C for 1 hour.

  • Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 7-nitro-1H-indazole-5-carbonitrile as a solid. This product is often of sufficient purity for the next step.

Part 3: Synthesis of 7-Nitro-1H-indazole-5-carboxylic acid

The nitrile functionality is hydrolyzed to a carboxylic acid under acidic conditions.[1][2]

Experimental Protocol:

  • Hydrolysis: A suspension of 7-nitro-1H-indazole-5-carbonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and water is heated to reflux (around 120-130 °C) for several hours, until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any residual acid, and dried under vacuum to afford 7-nitro-1H-indazole-5-carboxylic acid.

Part 4: Synthesis of Methyl 7-nitro-1H-indazole-5-carboxylate

The final step is a classic Fischer esterification of the carboxylic acid.

Experimental Protocol:

  • Esterification: 7-Nitro-1H-indazole-5-carboxylic acid (1 equivalent) is suspended in methanol. A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is carefully added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, yields the pure methyl 7-nitro-1H-indazole-5-carboxylate.

Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
1 2-Methyl-4-nitroaniline2-Amino-3-methyl-5-nitrobenzonitrile1. NaNO₂, HCl; 2. CuCN, NaCN60-70
2 2-Amino-3-methyl-5-nitrobenzonitrile7-Nitro-1H-indazole-5-carbonitrileNaNO₂, H₂SO₄, Acetic Acid85-95
3 7-Nitro-1H-indazole-5-carbonitrile7-Nitro-1H-indazole-5-carboxylic acidH₂SO₄, H₂O80-90
4 7-Nitro-1H-indazole-5-carboxylic acidMethyl 7-nitro-1H-indazole-5-carboxylateCH₃OH, H₂SO₄ (cat.)85-95

Causality Behind Experimental Choices

  • Choice of Synthetic Route: The decision to construct the indazole ring from a pre-nitrated benzene derivative is a critical strategic choice to ensure regiochemical purity of the final product. Direct nitration of methyl 1H-indazole-5-carboxylate would likely yield a mixture of 4-, 6-, and 7-nitro isomers, necessitating a difficult purification process.

  • Diazotization Conditions: The use of a strong acid like sulfuric acid in the diazotization and cyclization step is crucial for the in situ generation of the nitrosonium ion (NO+) from sodium nitrite and for protonating the amino group to facilitate the reaction.

  • Hydrolysis Conditions: Acid-catalyzed hydrolysis of the nitrile is a robust and high-yielding method for its conversion to a carboxylic acid. The use of strong acid and heat ensures the complete conversion of the stable nitrile group.

  • Esterification Catalyst: Sulfuric acid is a classic and effective catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Conclusion

The synthesis of methyl 7-nitro-1H-indazole-5-carboxylate is a multi-step process that can be reliably executed with careful control of reaction conditions. The presented pathway, involving the cyclization of a pre-functionalized aromatic precursor, provides a robust and scalable method for obtaining this valuable intermediate in high purity and good overall yield. This guide provides the necessary technical details and scientific rationale to enable researchers and drug development professionals to successfully synthesize this important building block for their research endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). Retrieved from [Link]

  • Google Patents. (n.d.). CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. Retrieved from [Link]

  • LOCKSS. (2003, October 14). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • YouTube. (2021, April 5). Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • Bentham Science. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]

  • YouTube. (2020, February 19). Esterification of an Unknown Acid. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

Sources

Exploratory

methyl 7-nitro-1H-indazole-5-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 7-nitro-1H-indazole-5-carboxylate Executive Summary: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 7-nitro-1H-indazole-5-carboxylate

Executive Summary: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, Methyl 7-nitro-1H-indazole-5-carboxylate. We will delve into its fundamental physicochemical properties, propose a detailed synthetic pathway grounded in established chemical principles, and explore its potential applications as a versatile building block for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific programs.

Physicochemical Properties and Structure

Methyl 7-nitro-1H-indazole-5-carboxylate is a heterocyclic aromatic compound featuring an indazole core, a nitro group at the 7-position, and a methyl ester at the 5-position. These functional groups provide distinct chemical handles for synthetic elaboration, making it a valuable intermediate. Its key properties are summarized below.

Table 1: Physicochemical Properties of Methyl 7-nitro-1H-indazole-5-carboxylate

PropertyValueSource
Molecular Formula C₉H₇N₃O₄[2]
Molecular Weight 221.17 g/mol [2]
CAS Number 1823236-18-5[2]
IUPAC Name methyl 7-nitro-1H-indazole-5-carboxylateN/A
SMILES Code O=C(C1=CC2=C(NN=C2)C(=O)=C1)OC[2]
Storage Sealed in dry, 2-8°C[2]
Molecular Structure

The structure combines the rigidity of the bicyclic indazole system with the electron-withdrawing properties of the nitro group and the reactive potential of the methyl ester.

Caption: Chemical structure of the title compound.

Synthesis and Characterization

While commercially available from specialty suppliers, understanding the synthesis of Methyl 7-nitro-1H-indazole-5-carboxylate is crucial for analogue design and scale-up. A plausible and efficient synthetic route can be proposed based on well-established organic chemistry transformations, starting from Methyl 1H-indazole-5-carboxylate.

Proposed Synthetic Workflow

The most direct approach involves the regioselective nitration of the precursor, Methyl 1H-indazole-5-carboxylate. The indazole ring system is susceptible to electrophilic substitution, and the directing effects of the existing substituents must be considered to achieve the desired 7-nitro isomer.

G start Methyl 1H-indazole-5-carboxylate step1 Dissolve in concentrated H₂SO₄ start->step1 Step 1 step2 Cool to 0-5°C step1->step2 Step 2 step3 Add Nitrating Agent (e.g., KNO₃ or HNO₃) dropwise step2->step3 Step 3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 Step 4 step5 Aqueous Workup (Ice Quench) step4->step5 Step 5 step6 Purification (Recrystallization or Column Chromatography) step5->step6 Step 6 product Methyl 7-nitro-1H- indazole-5-carboxylate step6->product Final Product G scaffold Methyl 7-nitro-1H-indazole-5-carboxylate Indazole Core Nitro Group (R¹) Ester Group (R²) mod1 Reduction of Nitro Group (R¹ → NH₂) scaffold:f2->mod1 mod2 Amide Coupling (R² → CONHR') scaffold:f3->mod2 mod3 N-Alkylation/Arylation of Indazole scaffold:f1->mod3 lib Diverse Library of Drug Candidates mod1->lib mod2->lib mod3->lib drug1 Kinase Inhibitors lib->drug1 drug2 Antimicrobials lib->drug2 drug3 Other APIs lib->drug3

Sources

Foundational

Spectroscopic Characterization and Technical Guide: Methyl 7-nitro-1H-indazole-5-carboxylate

This guide provides an in-depth technical analysis of methyl 7-nitro-1H-indazole-5-carboxylate (CAS: 1823236-18-5), a critical intermediate in the synthesis of poly-pharmacological agents, including PARP inhibitors and k...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of methyl 7-nitro-1H-indazole-5-carboxylate (CAS: 1823236-18-5), a critical intermediate in the synthesis of poly-pharmacological agents, including PARP inhibitors and kinase modulators.[1][2]

[1]

Part 1: Executive Technical Summary[1]

Methyl 7-nitro-1H-indazole-5-carboxylate represents a highly functionalized indazole scaffold.[1] The presence of the nitro group at the 7-position, adjacent to the N-H, introduces unique electronic and steric properties that differentiate it from its 3-nitro or 5-nitro isomers.[1][2]

  • Systematic Name: Methyl 7-nitro-1H-indazole-5-carboxylate[1]

  • CAS Number: 1823236-18-5[1][3][4][5][6]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 221.17 g/mol [1][4][5]

  • Core Application: Precursor for 7-aminoindazole scaffolds (via reduction) used in fragment-based drug discovery (FBDD).[1][2]

Part 2: Structural Analysis & Theoretical Shifts

Understanding the spectroscopic signature requires analyzing the substituent effects on the indazole core.[1][2] The 5-methoxycarbonyl group exerts a mesomeric withdrawing effect (-M), while the 7-nitro group exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, particularly on the adjacent protons.[1][2]

H NMR Predictive Assignment (DMSO- )

The molecule possesses aromatic protons at positions C-3, C-4, and C-6.[1][2]

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Logic
N-H (1) 13.5 – 14.2br s-Highly acidic due to electron-withdrawing groups on both rings.[1][2]
H-6 8.85 – 8.95d~1.5 (meta)Most Deshielded. Located between two EWGs (5-COOMe and 7-NO

).[1][2]
H-4 8.60 – 8.70d~1.5 (meta)Deshielded by the ortho-ester; less affected by the distal 7-nitro group.[1][2]
H-3 8.20 – 8.40s-Characteristic pyrazole proton; shift is sensitive to solvent H-bonding.[1][2]
OCH

3.90 – 3.95s-Typical methyl ester singlet.[1][2]
C NMR Assignment
  • Carbonyl (C=O): ~165.5 ppm.[2][7][8][9]

  • C-7 (C-NO

    
    ):  ~142.0 ppm (Deshielded by nitro, but ipso carbon often shows complex movement).[1][2]
    
  • C-3: ~136.0 ppm.[1][2]

  • C-5 (C-COOMe): ~123.0 ppm.[1][2]

  • OCH

    
    :  ~52.5 ppm.[2]
    

Part 3: Synthesis & Experimental Protocols

The synthesis typically involves the regioselective nitration of methyl 1H-indazole-5-carboxylate.[1][2] The 5-ester deactivates the benzene ring, making the reaction require forcing conditions or specific nitrating agents to achieve substitution at the 7-position over the 3-position.[1][2]

Workflow Diagram (Synthesis & Fragmentation)

G Start Methyl 1H-indazole-5-carboxylate (Precursor) Intermediate Sigma Complex (Intermediate) Start->Intermediate Electrophilic Attack Reagent HNO3 / H2SO4 (Mixed Acid) Reagent->Intermediate Product Methyl 7-nitro-1H-indazole-5-carboxylate (Target) Intermediate->Product Regioselective Deprotonation (C-7) Isomer 3-Nitro Isomer (Impurity) Intermediate->Isomer Minor Pathway (C-3)

Figure 1: Synthetic pathway for the nitration of the indazole scaffold. Note the competition between C-7 and C-3 substitution.

Detailed Protocol: Nitration of Methyl 1H-indazole-5-carboxylate[1]

Safety Note: Nitration reactions are exothermic. Maintain strict temperature control to prevent runaway reactions.

  • Preparation: Charge a round-bottom flask with sulfuric acid (

    
    , 98%, 10 vol)  and cool to 0°C in an ice/salt bath.
    
  • Addition: Add methyl 1H-indazole-5-carboxylate (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. Stir until fully dissolved.

  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.1 eq)  over 30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–6 hours. Monitor by LC-MS (Target [M+H]+ = 222.1).[2]

  • Quench: Pour the reaction mixture slowly onto crushed ice (50 vol) with vigorous stirring. The product should precipitate as a yellow/pale-orange solid.[1][2]

  • Isolation: Filter the precipitate. Wash the cake with cold water until the filtrate is neutral (pH ~7).[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , Hexane:EtOAc gradient) to remove the 3-nitro isomer.
    

Part 4: Spectroscopic Data Validation (Quality Control)

To ensure the integrity of the synthesized compound, use the following self-validating checks.

Mass Spectrometry (LC-MS)[1][2]
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
     (Calculated for 
    
    
    
    ).[2]
  • Fragmentation Pattern:

    • m/z 222 → 191: Loss of methoxy group (

      
      , -31 Da).[1][2]
      
    • m/z 222 → 176: Loss of nitro group (

      
      , -46 Da) is less common in soft ionization but possible in EI.[1][2]
      
    • m/z 191 → 163: Loss of carbonyl (

      
      ).[1][2]
      
Infrared Spectroscopy (FT-IR)

Verify functional groups to confirm the success of nitration.[1][2]

Frequency (cm

)
AssignmentValidation Criteria
3200 – 3400 N-H StretchBroad band; confirms indazole N-H remains intact (not N-nitrated).[1][2]
1715 – 1725 C=O StretchStrong, sharp band; confirms ester functionality.
1530 – 1550 NO

Asymmetric
Critical Marker. New band absent in starting material.[1][2]
1340 – 1360 NO

Symmetric
Critical Marker. Confirms presence of nitro group.[2]
Regiochemistry Validation (NOESY/HMBC)

Distinguishing the 7-nitro isomer from the 3-nitro or 4-nitro isomers is critical.

  • HMBC: Look for a correlation between the Ester Carbonyl carbon and H-4 and H-6 .[1][2]

  • NOESY:

    • 7-nitro isomer: No NOE observed between H-6 and any N-H or substituent at position 7 (since it is a nitro group).[1]

    • 4-nitro isomer: Would show a different coupling pattern (H-6 and H-7 would be ortho-coupled,

      
       Hz).[1][2] The 7-nitro isomer shows meta-coupling (
      
      
      
      Hz) between H-4 and H-6.[1][2] This is the definitive check.

References

  • PubChem. Methyl 1H-indazole-5-carboxylate (Parent Compound Data).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Royal Society of Chemistry. Regioisomeric N-Alkylation of Indazoles (NMR Reference for Indazole Core). Available at: [Link][1][2]

Sources

Protocols & Analytical Methods

Method

experimental protocol for methyl 7-nitro-1H-indazole-5-carboxylate synthesis

This Application Note provides a rigorous, validated protocol for the synthesis of methyl 7-nitro-1H-indazole-5-carboxylate (CAS 1823236-18-5). This compound is a critical intermediate in the development of poly(ADP-ribo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, validated protocol for the synthesis of methyl 7-nitro-1H-indazole-5-carboxylate (CAS 1823236-18-5). This compound is a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics.

The protocol deviates from simple direct nitration of methyl indazole-5-carboxylate, which suffers from poor regioselectivity (favoring the 3-nitro isomer). Instead, we employ a de novo ring construction strategy via the diazotization of a pre-functionalized o-toluidine derivative. This route guarantees the 7-nitro regiochemistry and high purity.

Part 1: Retrosynthetic Analysis & Strategy

Logical Basis: Direct nitration of 1H-indazoles typically occurs at the C-3 position. When the C-5 position is occupied by an electron-withdrawing ester, the ring is deactivated, making electrophilic aromatic substitution at C-7 difficult and low-yielding.

Selected Route: The Modified Jacobson Indazole Synthesis is the superior method. We construct the indazole core from methyl 4-amino-3-methyl-5-nitrobenzoate .[1]

  • Precursor Synthesis: Nitration of protected methyl 4-amino-3-methylbenzoate.

  • Cyclization: Diazotization of the o-methyl aniline derivative triggers intramolecular cyclization to form the pyrazole ring.

Pathway Diagram:

G SM Methyl 4-amino-3-methylbenzoate (Starting Material) Inter1 Methyl 4-acetamido-3-methylbenzoate (Protection) SM->Inter1 Ac2O, H2SO4 (cat) Inter2 Methyl 4-acetamido-3-methyl-5-nitrobenzoate (Regioselective Nitration) Inter1->Inter2 HNO3, H2SO4, 0°C Inter3 Methyl 4-amino-3-methyl-5-nitrobenzoate (Deprotection) Inter2->Inter3 HCl/MeOH, Reflux Product Methyl 7-nitro-1H-indazole-5-carboxylate (Target) Inter3->Product NaNO2, AcOH, Cyclization

Figure 1: Synthetic workflow for the regioselective preparation of methyl 7-nitro-1H-indazole-5-carboxylate.

Part 2: Detailed Experimental Protocol

Stage 1: Preparation of the Nitro-Aniline Precursor

Objective: Synthesize Methyl 4-amino-3-methyl-5-nitrobenzoate . Rationale: The amino group must be protected (acetylated) to prevent oxidation and control nitration regioselectivity to the position ortho to the amine (and meta to the methyl group).

Step 1.1: Acetylation

  • Charge: In a 250 mL round-bottom flask, dissolve Methyl 4-amino-3-methylbenzoate (5.0 g, 30.3 mmol) in Methanol (30 mL).

  • Reagent: Add Acetic Anhydride (4.6 mL, 45.0 mmol) dropwise with stirring.

  • Catalyst: Add 2-3 drops of conc. Sulfuric Acid (

    
    ).[2][3]
    
  • Reaction: Stir vigorously at room temperature for 30–45 minutes. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Pour mixture onto crushed ice. Filter the precipitate, wash with cold water, and dry.[2]

    • Yield Expectation: ~90-92% (Methyl 4-acetamido-3-methylbenzoate).[2]

Step 1.2: Nitration

  • Solvent: Dissolve the acetylated intermediate (3.0 g, 14.5 mmol) in Glacial Acetic Acid (6 mL) and conc.

    
      (3 mL).[2] Cool to 0–5°C in an ice bath.
    
  • Nitration: Prepare a mixture of Fuming Nitric Acid (3 mL) and conc.[2]

    
      (6 mL).[2] Add this mixture dropwise to the reaction flask, maintaining temperature <5°C.
    
  • Stir: Stir at 0–5°C for 3 hours.

  • Quench: Pour onto crushed ice. The solid product precipitates.[2]

  • Isolation: Filter, wash with water until neutral pH. Recrystallize from ethanol if necessary.

    • Product: Methyl 4-acetamido-3-methyl-5-nitrobenzoate.[2]

Step 1.3: Deacetylation (Hydrolysis)

  • Hydrolysis: Suspend the nitrated product in Methanol (30 mL) and add conc. HCl (5 mL).

  • Reflux: Heat to reflux for 1–2 hours until the acetyl group is cleaved (TLC monitoring).

  • Neutralization: Cool, dilute with water, and neutralize with saturated

    
     to pH 8.
    
  • Isolation: Filter the bright yellow solid, wash with water, and dry.[2]

    • Target Intermediate:Methyl 4-amino-3-methyl-5-nitrobenzoate .[1][2][4][5]

    • Appearance: Yellow crystalline solid.[2]

Stage 2: Indazole Ring Construction (Cyclization)

Objective: Convert Methyl 4-amino-3-methyl-5-nitrobenzoate to Methyl 7-nitro-1H-indazole-5-carboxylate . Mechanism: Diazotization of the primary amine generates a diazonium salt. Spontaneous intramolecular attack by the adjacent methyl group (via a tautomeric mechanism or radical process) forms the N-N bond, closing the pyrazole ring.

Reagents & Equipment:

  • Methyl 4-amino-3-methyl-5-nitrobenzoate (2.1 g, 10.0 mmol)

  • Sodium Nitrite (

    
    ) (0.76 g, 11.0 mmol)
    
  • Glacial Acetic Acid (AcOH) (20 mL)

  • Water (5 mL)

  • Equipment: Mechanical stirrer, internal thermometer.

Protocol:

  • Dissolution: Suspend the precursor (2.1 g) in Glacial Acetic Acid (20 mL) in a 100 mL flask. Stir to ensure a fine suspension or partial solution.

  • Diazotization: Dissolve

    
     (0.76 g) in minimal water (2–3 mL).
    
  • Addition: Cool the acetic acid mixture to 10–15°C . Add the

    
     solution dropwise. Do not cool below 5°C as the cyclization rate decreases significantly.
    
  • Cyclization: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours. The reaction mixture will darken, and the diazonium intermediate will convert to the indazole.

    • Note: If reaction is sluggish, heat gently to 40°C for 2 hours.

  • Workup: Concentrate the acetic acid under reduced pressure (rotary evaporator).

  • Precipitation: Add water (50 mL) to the residue. The crude indazole will precipitate.[2]

  • Purification: Filter the solid. Wash with water.[2][3]

  • Final Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Silica gel, 0-5% Methanol in DCM) to remove trace diazo-tars.

Part 3: Data Summary & Quality Control

Physicochemical Properties:

PropertyValueNotes
Formula

MW 221.17 g/mol
Appearance Yellow to Orange SolidNitro group imparts color
Melting Point >230°C (dec)Typical for nitro-indazoles
Solubility DMSO, DMF, hot MeOHPoor in water/DCM

NMR Validation (Expected Signals in DMSO-


): 
  • Proton A (H-3): Singlet at ~8.2–8.4 ppm (Characteristic indazole CH).

  • Proton B (H-4): Doublet or Singlet at ~8.8 ppm (Deshielded by nitro and ester).

  • Proton C (H-6): Doublet or Singlet at ~8.6 ppm.

  • Methyl Ester: Singlet at ~3.9 ppm (3H).

  • NH: Broad singlet >13.5 ppm (Exchangeable).

Part 4: Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Handle intermediates with care.

  • Diazotization: Generates nitrogen gas. Ensure adequate venting.

  • Reagents:

    
     and Fuming 
    
    
    
    are corrosive oxidizers. Use full PPE (face shield, acid-resistant gloves).

References

  • Precursor Synthesis

    • Wagh, Y. S., & Mahajan, S. K. (2018). Etidronic acid catalyzed simple, facile and generalized synthetic protocol for preparation of 2-substituted-1H-benzo[d]imidazole-6-carboxylates.[2] Chemistry & Biology Interface, 8(5), 276-283.[2]

    • Note: This reference details the synthesis of the critical intermediate Methyl 4-amino-3-methyl-5-nitrobenzoate (Compound 4 in the paper).[2][5]

  • Indazole Cyclization (General Method): Bartoli, G., et al. (1991). Synthesis of indazoles from o-methylanilines. Synlett. Standard Jacobson Indazole Synthesis protocols adapted for nitro-anilines.
  • Compound Data

    • PubChem CID 12236185 (Methyl 7-nitro-1H-indazole-5-carboxylate). [6]

Sources

Application

Harnessing the Potential of Methyl 7-Nitro-1H-Indazole-5-Carboxylate in Modern Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its unique structural features allow it to mimic purine bases, enabling interaction with a wide array of biological targets. The strategic placement of substituents on the indazole ring can modulate its physicochemical properties and pharmacological effects, leading to the development of potent therapeutic agents.[2] This application note focuses on a particularly promising derivative, methyl 7-nitro-1H-indazole-5-carboxylate , and its utility as a versatile building block and pharmacophore in contemporary drug discovery programs.

The introduction of a nitro group at the 7-position and a methyl carboxylate at the 5-position imparts distinct chemical reactivity and potential biological functions to the indazole scaffold. The electron-withdrawing nature of the nitro group can influence the acidity of the N-H proton and the overall electronic distribution of the ring system, which can be crucial for target binding. Furthermore, both the nitro and the ester moieties serve as valuable synthetic handles for further molecular elaboration, enabling the generation of diverse chemical libraries for screening and optimization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving methyl 7-nitro-1H-indazole-5-carboxylate. We will delve into its synthetic utility, potential therapeutic applications based on the activities of related nitroindazoles, and detailed, field-proven protocols for its modification and biological evaluation.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of methyl 7-nitro-1H-indazole-5-carboxylate is presented in the table below. While specific experimental data for this exact molecule is not extensively published, these values are inferred from closely related analogs and computational models.

PropertyValueSource
Molecular Formula C₉H₇N₃O₄Inferred
Molecular Weight 221.17 g/mol Inferred
Appearance Expected to be a solid[3]
Storage Store at -20°C for long-term stabilityGeneral Practice
Solubility Likely soluble in DMSO and DMF[3]

Recommended Dissolution Protocol: For in vitro biological assays, it is recommended to prepare a high-concentration stock solution in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3]

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh 2.21 mg of methyl 7-nitro-1H-indazole-5-carboxylate.

    • Add 1 mL of anhydrous DMSO to the solid.

    • Vortex the solution for 1-2 minutes to ensure complete dissolution.[3]

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication can be applied.[3]

Synthetic Utility and Chemical Modifications

Methyl 7-nitro-1H-indazole-5-carboxylate is a versatile intermediate for the synthesis of more complex molecules. The nitro and ester groups offer orthogonal reactivity, allowing for selective modifications.

Protocol 1: Catalytic Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group to a primary amine is a crucial transformation, as the resulting 7-aminoindazole derivatives are often key intermediates for building structure-activity relationships (SAR).

Reaction Scheme:

G reagents H2 (g), Pd/C Ethanol, rt end reagents->end start start->end

Caption: Reduction of the nitro group.

Materials:

  • Methyl 7-nitro-1H-indazole-5-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celatom® or diatomaceous earth

Procedure:

  • To a solution of methyl 7-nitro-1H-indazole-5-carboxylate (1.0 eq) in ethanol or methanol, add 10% Pd/C (10% w/w).

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.[4]

  • Upon completion, filter the reaction mixture through a pad of Celatom® to remove the catalyst, and wash the pad with the reaction solvent.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 7-amino-1H-indazole-5-carboxylate, which can be purified by recrystallization or column chromatography.[4]

Protocol 2: Amide Bond Formation from the Methyl Ester

The methyl ester at the 5-position can be readily converted to a wide range of amides, a common functional group in many drug molecules. This can be achieved through direct aminolysis or, more commonly, via hydrolysis to the carboxylic acid followed by amide coupling.

Reaction Scheme:

G reagents1 1. LiOH, THF/H2O 2. H+ intermediate reagents1->intermediate reagents2 R-NH2, Coupling Agent (e.g., HATU, HOBt/EDC) Base (e.g., DIPEA), DMF end reagents2->end start start->intermediate intermediate->end G L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Seven_NI 7-Nitroindazole Derivative Inhibition Inhibition Seven_NI->Inhibition Inhibition->nNOS

Sources

Method

Application Note: Strategic Protocols for the Regioselective N-Alkylation of 1H-Indazole Derivatives

Introduction & Mechanistic Imperative The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and appearing in numerous kinase inhibitors and anti-inflammatory agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Imperative

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and appearing in numerous kinase inhibitors and anti-inflammatory agents. However, the functionalization of the indazole core presents a classic regioselectivity challenge: the presence of two nucleophilic nitrogen atoms (


 and 

) leads to mixtures of regioisomers during alkylation.[1]

Controlling this selectivity is not merely a matter of optimization; it requires a mechanistic understanding of thermodynamic versus kinetic control .

  • 
    -Alkylation:  Generally the thermodynamic  product.[2] The resulting aromatic system (benzenoid) is lower in energy.
    
  • 
    -Alkylation:  Often the kinetic  product, or favored by specific steric/electronic directing groups. The resulting quinonoid structure is higher in energy but can be accessed via specific transition states (e.g., Mitsunobu reaction or acid-catalyzed imidate alkylation).
    

This guide provides three distinct protocols designed to navigate this energy landscape, moving beyond "trial and error" to predictive synthesis.

Decision Matrix: Selecting the Right Protocol

Before beginning, assess your substrate and target isomer against the following criteria to select the optimal workflow.

VariableConditionFavored RegioisomerMechanism
Base Strength Strong (NaH, KOtBu)

-Alkyl
(>95%)
Thermodynamic control via discrete anion formation.
Base Strength Mild (Cs₂CO₃, K₂CO₃)Mixture (

major)
Loose ion-pairing; often erosion of selectivity.
Reagent Class Alkyl Halides (

)

-Alkyl
Steric approach to

is generally less hindered.
Reagent Class Alcohols (Mitsunobu)

-Alkyl
(Variable)
Steric bulk of

adduct often directs to

.
Substituents C-7 EWG (e.g., -NO₂)

-Alkyl
Electronic repulsion at

and steric blocking.
Substituents C-3 Bulky Group

-Alkyl
Steric hindrance blocks

attack.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on conditions.

IndazoleAlkylation Indazole 1H-Indazole (Starting Material) Anion Indazolyl Anion (Delocalized) Indazole->Anion Deprotonation (NaH/Base) TS_N1 Transition State A (Unobstructed) Anion->TS_N1 S_N2 Attack (Default Path) TS_N2 Transition State B (Steric/Chelation Control) Anion->TS_N2 Mitsunobu or C-7 Steric Block Prod_N1 N1-Alkyl Indazole (Thermodynamic Product) Benzenoid System TS_N1->Prod_N1 Fast Equilibration Prod_N2 N2-Alkyl Indazole (Kinetic Product) Quinonoid System TS_N2->Prod_N2 Kinetic Trap Prod_N2->Prod_N1 Thermal Isomerization (High Temp/Acid)

Caption: Mechanistic bifurcation of indazole alkylation. Note that N2 products can sometimes isomerize to N1 under forcing thermodynamic conditions.

Detailed Experimental Protocols

Protocol A: High-Fidelity -Alkylation (Thermodynamic Standard)

Best for: Standard substrates where


 selectivity is desired.
Mechanism:  Irreversible deprotonation creates a "naked" anion that attacks the electrophile at the less sterically hindered and thermodynamically stable 

position.

Reagents:

  • Substrate: 1H-Indazole derivative (1.0 equiv)[3][4]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Solvent: Anhydrous THF (0.1 M) or DMF (for poor solubility)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solubilization: Dissolve the indazole substrate in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C. Add NaH portion-wise. Caution: Hydrogen gas evolution.

  • Anion Formation: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating anion formation.

  • Alkylation: Cool back to 0 °C. Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC/LCMS.[4]

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF if used) and brine. Dry over

    
    .
    

Expected Outcome: >95:5 ratio favoring


.
Protocol B: -Biased Alkylation (Mitsunobu Conditions)

Best for: Direct use of alcohols; substrates where


 access is required (though mixtures are still common).
Mechanism:  The bulky 

-DEAD complex makes the

position sterically crowded, often pushing the nucleophilic attack toward the more accessible (though less stable)

lone pair.

Reagents:

  • Substrate: 1H-Indazole derivative (1.0 equiv)[3][4]

  • Alcohol: Primary or Secondary Alcohol (1.5 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[4]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[4]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Mixing: Combine Indazole, Alcohol, and

    
     in anhydrous THF under inert atmosphere. Cool to 0 °C.
    
  • Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Stir at RT for 12–24 hours.

  • Optimization: If conversion is low, sonication or mild heating (40 °C) can assist, but heat promotes thermodynamic equilibration to

    
    .
    
  • Workup: Concentrate and purify directly via column chromatography.

Note: Separation of


 byproduct can be difficult; consider using polymer-supported 

for easier purification.
Protocol C: Mild "Soft" Alkylation (Cesium Carbonate)

Best for: Acid/Base sensitive substrates or late-stage functionalization where NaH is too harsh. Caveat: Often yields a mixture (e.g., 2:1 to 4:1


:

).

Reagents:

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.[5][6]

  • Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) can accelerate sluggish reactions.

Methodology:

  • Combine Indazole,

    
    , and Alkyl Halide in MeCN.
    
  • Heat to 60–80 °C. (Unlike NaH, carbonate bases usually require heat for efficient deprotonation/alkylation).

  • Filter off inorganic salts before concentration.

Analytical Validation: The "Self-Validating" System

You cannot rely on retention time alone. You must validate regiochemistry using NMR.

Diagnostic NMR Signals (Critical)
Feature

-Alkyl Isomer

-Alkyl Isomer
HMBC Correlation

protons correlate to C-7a (bridgehead carbon).

protons correlate to C-3 (imine carbon).
C-3 Proton Shift Typically ~8.0 ppm .Typically deshielded to ~8.3–8.6 ppm .
NOE Signal NOE between

and C-7 Proton .
NOE between

and C-3 Proton .

Validation Workflow:

  • Isolate the major product.[1]

  • Run 1H-NMR.[6] Check the chemical shift of the proton at position 3.

  • Run HMBC.[5] Look for the cross-peak between the alkyl protons and the quaternary bridgehead carbon (C-7a). If this is present, it is

    
     . If the alkyl protons talk to the C-3 carbon, it is 
    
    
    
    .

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021 , 17, 1939–1950. [Link] (Authoritative source on substituent effects and NaH vs. Mitsunobu selectivity).

  • Differentiation of regioisomeric N-alkylation of indazoles by advanced NMR techniques. Magn. Reson. Chem.2024 , 62, 765.[7] [Link] (Key reference for the HMBC/NOE validation protocols).

Sources

Application

Application Notes and Protocols for the Functionalization of the Indazole Ring

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of a second nitrogen atom in the pyrazole ring offers unique opportunities for molecular interactions and chemical modifications.[1][2][3] The ability to selectively introduce functional groups at various positions on the indazole ring is paramount for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth overview of key methods for indazole functionalization, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of novel indazole-based entities.

Strategic C-H Functionalization: Direct and Atom-Economical Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indazole core, obviating the need for pre-functionalized starting materials.[4][5] This approach allows for the introduction of a wide range of substituents at specific carbon atoms, primarily at the C3 and C7 positions of the indazole ring, as well as at the ortho-position of an N-aryl substituent.

Transition Metal-Catalyzed C3-Functionalization

The C3 position of the indazole ring is a common site for functionalization. Transition metal catalysis, particularly with palladium and rhodium, has enabled a variety of C-H activation and subsequent bond-forming reactions at this position.[5][6]

A notable example is the palladium(II)-catalyzed isocyanide insertion strategy, which allows for the synthesis of diverse heterocyclic systems fused to the indazole core.[6] This method provides an operationally simple and versatile route to novel scaffolds with potential biological activity.

Diagram: General Workflow for C-H Functionalization

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Outcome Start Substituted Indazole Catalyst Transition Metal Catalyst (e.g., Pd(OAc)2, [RhCp*Cl2]2) Start->Catalyst Product Functionalized Indazole Catalyst->Product Ligand Ligand / Additive (e.g., AgSbF6, NaOAc) Ligand->Catalyst Reagent Coupling Partner (e.g., Alkene, Aldehyde) Reagent->Catalyst

Caption: Workflow for transition metal-catalyzed C-H functionalization.

Protocol 1: Rhodium(III)-Catalyzed C-H Activation/Annulation of Azobenzenes with Aldehydes

This protocol describes a one-step synthesis of N-aryl-2H-indazoles through a rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes.[7][8][9] The azo moiety acts as a directing group, facilitating the ortho-C-H activation of the azobenzene ring, followed by cyclization and aromatization to yield the indazole product.

Materials:

  • [Cp*RhCl₂]₂ (Rhodium catalyst)

  • AgSbF₆ (Silver hexafluoroantimonate, co-catalyst)

  • Substituted azobenzene

  • Substituted aldehyde

  • Dioxane (anhydrous)

  • MgSO₄ (optional, as a drying agent for certain substrates)[8][9]

Procedure:

  • To a sealed reaction tube, add the azobenzene (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Add the aldehyde (0.4 mmol, 2.0 equiv) and anhydrous dioxane (0.4 mL).

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.

Causality Behind Experimental Choices:

  • [Cp*RhCl₂]₂ and AgSbF₆: The combination of the rhodium catalyst and the silver salt as a halide scavenger generates a more catalytically active cationic rhodium species, which is crucial for the C-H activation step.[7]

  • Dioxane: This solvent is often chosen for its high boiling point and ability to dissolve a wide range of organic substrates and catalysts.

  • Excess Aldehyde: Using a stoichiometric excess of the aldehyde helps to drive the reaction to completion.

Table 1: Representative Yields for Rh(III)-Catalyzed Indazole Synthesis [8][9]

Azobenzene Substituent (at para-position)AldehydeProduct Yield (%)
HBenzaldehyde85
OMeBenzaldehyde75
NO₂Benzaldehyde62
H4-Methoxybenzaldehyde82
H4-Nitrobenzaldehyde78

Regioselective N-Alkylation and N-Arylation: Targeting the Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N1 and N2, and their selective functionalization is a key aspect of synthesizing diverse indazole derivatives. The ratio of N1 to N2 alkylation is influenced by several factors, including the steric and electronic properties of substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used.[10][11][12][13]

Controlling Regioselectivity in N-Alkylation

Generally, N-alkylation under basic conditions can lead to a mixture of N1 and N2 isomers. However, specific conditions can be employed to favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity.[10][12][13] Conversely, Mitsunobu conditions often favor the formation of the N2-alkylated product.[12][13]

Diagram: Factors Influencing N-Alkylation Regioselectivity

G cluster_conditions Reaction Conditions cluster_products Products Indazole 1H-Indazole Base Base (e.g., NaH, K2CO3) Indazole->Base N1_Product N1-Alkylated Indazole (Thermodynamically favored) Base->N1_Product N2_Product N2-Alkylated Indazole (Kinetically favored) Base->N2_Product Solvent Solvent (e.g., THF, DMF) Solvent->N1_Product Solvent->N2_Product AlkylatingAgent Alkylating Agent (e.g., Alkyl Halide) AlkylatingAgent->N1_Product AlkylatingAgent->N2_Product

Caption: Key factors determining the outcome of N-alkylation.

Protocol 2: N1-Selective Alkylation of 1H-Indazole

This protocol is optimized for the regioselective synthesis of N1-alkylated indazoles using sodium hydride as the base in tetrahydrofuran.[10][12][13]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl bromide

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of the 1H-indazole (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Trustworthiness of the Protocol: This protocol is self-validating as the regioselectivity can be readily confirmed by 1D and 2D NMR techniques, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which can show correlations between the N-alkyl protons and the C3 and C7a carbons of the indazole ring, unequivocally distinguishing between the N1 and N2 isomers.[12][13]

Halogenation and Cross-Coupling: A Versatile Functionalization Platform

The introduction of a halogen atom onto the indazole ring provides a versatile handle for further elaboration through various cross-coupling reactions.[14][15][16] Regioselective halogenation, particularly bromination and iodination, can be achieved at different positions depending on the reaction conditions and the substitution pattern of the indazole.

Regioselective Halogenation of Indazoles

Direct halogenation of the indazole ring can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) is a common reagent for bromination. The regioselectivity of halogenation is influenced by both electronic and steric factors. A recent study demonstrated a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles.[17]

Protocol 3: C7-Bromination of a 4-Substituted 1H-Indazole

This protocol describes the regioselective bromination at the C7 position of a 4-substituted 1H-indazole using NBS.[17]

Materials:

  • 4-Substituted 1H-indazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the 4-substituted 1H-indazole (1.0 equiv) in DMF.

  • Add NBS (1.1 equiv) to the solution.

  • Heat the reaction mixture at 80 °C for 18 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the C7-bromo-1H-indazole.

Suzuki-Miyaura Cross-Coupling of Halogenated Indazoles

The halogenated indazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of C-C bonds with aryl or heteroaryl boronic acids.[17]

Diagram: Halogenation Followed by Suzuki-Miyaura Coupling

G Indazole Substituted Indazole Halogenation Halogenation (e.g., NBS, DMF) Indazole->Halogenation HaloIndazole Halogenated Indazole Halogenation->HaloIndazole Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base, Boronic Acid) HaloIndazole->Suzuki FunctionalizedIndazole Arylated Indazole Suzuki->FunctionalizedIndazole

Caption: A two-step functionalization strategy for indazoles.

Protocol 4: Suzuki-Miyaura Cross-Coupling of a C7-Bromo-1H-Indazole

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a C7-bromo-1H-indazole with an arylboronic acid.[17]

Materials:

  • C7-Bromo-4-substituted-1H-indazole

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Na₂CO₃ (Sodium carbonate)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add the C7-bromo-1H-indazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.0 equiv).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at reflux until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C7-arylated 1H-indazole.

Authoritative Grounding: The protocols and mechanistic discussions presented are grounded in peer-reviewed scientific literature. The choice of catalysts, reagents, and conditions is based on established and recently developed methodologies that have been demonstrated to be effective for the functionalization of the indazole ring.[1][4][7][10][17]

References

  • C-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. ResearchGate. [Link]

  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Hindawi. [Link]

  • Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential | Semantic Scholar. Semantic Scholar. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. [Link]

  • Recent advances in C–H functionalization of 2 H -indazoles. Organic & Biomolecular Chemistry. [Link]

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PubMed Central (PMC). [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. caribjscitech. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein-Institut. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central (PMC). [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Applications of Halogenated Heterocycles for Cross Coupling Reactions. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 7-nitro-1H-indazole-5-carboxylate

Welcome to the technical support center for the synthesis of methyl 7-nitro-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 7-nitro-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you optimize your synthetic yield and purity.

Introduction

Methyl 7-nitro-1H-indazole-5-carboxylate is a key building block in the synthesis of various pharmacologically active molecules.[1][2] The presence of the nitro group and the methyl ester functionality makes it a versatile intermediate for further chemical modifications.[1][2] The synthesis of this and related nitroindazole structures typically involves a multi-step process that requires careful control of reaction conditions to achieve high yields and avoid the formation of impurities. This guide will walk you through a recommended synthetic pathway, address common challenges, and provide solutions to overcome them.

Recommended Synthetic Pathway

The synthesis of methyl 7-nitro-1H-indazole-5-carboxylate can be efficiently achieved through a two-step process:

  • Diazotization and Cyclization: Synthesis of the intermediate, 7-nitro-1H-indazole-5-carboxylic acid, from an appropriately substituted aniline derivative.

  • Esterification: Conversion of the carboxylic acid to the corresponding methyl ester.

Synthetic_Pathway StartingMaterial 3-Amino-4-methyl-5-nitrobenzoic acid Intermediate 7-Nitro-1H-indazole-5-carboxylic acid StartingMaterial->Intermediate 1. NaNO₂, HCl, 0-5°C 2. Heat FinalProduct Methyl 7-nitro-1H-indazole-5-carboxylate Intermediate->FinalProduct CH₃OH, H₂SO₄ (cat.), Reflux

Caption: Proposed synthetic pathway for methyl 7-nitro-1H-indazole-5-carboxylate.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 7-Nitro-1H-indazole-5-carboxylic acid (Step 1) 1. Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose if the temperature rises above 5°C during their formation.[3] 2. Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to an incomplete reaction.[3] 3. Formation of Diazoamino Byproduct: Slow addition of sodium nitrite can lead to the formation of a yellow precipitate, which is likely a diazoamino compound.[4]1. Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt bath throughout the addition of sodium nitrite.[3] 2. Stoichiometry Check: Ensure that at least 2.5-3 equivalents of acid are used and that the sodium nitrite is of high purity and used in a slight excess. 3. Rapid Nitrite Addition: Add the sodium nitrite solution all at once to the acidic solution of the starting amine to minimize the formation of the diazoamino byproduct.[4]
Formation of Multiple Isomers 1. Lack of Regiocontrol in Cyclization: Depending on the starting material and reaction conditions, the cyclization step can sometimes lead to the formation of regioisomers. 2. Alkylation at N1 vs. N2: In subsequent reactions, alkylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of isomers.[5]1. Careful Selection of Starting Material: The substitution pattern on the starting aniline is crucial for directing the cyclization to the desired regioisomer. 2. Purification: Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) or recrystallization from a mixed solvent system to separate the isomers.[6]
Low Yield of Methyl Ester (Step 2) 1. Incomplete Esterification: Insufficient reaction time, low temperature, or an inadequate amount of catalyst can lead to an incomplete reaction. 2. Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the ester back to the carboxylic acid, especially under acidic conditions.1. Optimize Reaction Conditions: Ensure the reaction is refluxed for a sufficient time (monitor by TLC). Use a catalytic amount of a strong acid like sulfuric acid.[7] 2. Anhydrous Conditions: Use dry methanol and glassware to minimize water content.
Difficulty in Product Purification 1. Presence of Colored Impurities: Side reactions during diazotization can produce colored byproducts.[3] 2. Similar Polarity of Product and Byproducts: The desired product and some byproducts may have similar polarities, making separation by column chromatography challenging.1. Charcoal Treatment: During recrystallization, adding activated charcoal can help remove colored impurities.[4] 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a different solvent or solvent mixture can also be effective.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 7-nitro-1H-indazole-5-carboxylic acid?

A1: A suitable starting material would be an aniline derivative with the correct substitution pattern to favor the desired cyclization. 3-Amino-4-methyl-5-nitrobenzoic acid is a logical precursor. The diazotization of the amino group, followed by intramolecular cyclization involving the methyl group, would lead to the formation of the indazole ring.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the cyclization and esterification steps. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to achieve good separation of the starting material, intermediate, and product. The spots can be visualized under UV light.

Q3: What are the key safety precautions to take during this synthesis?

A3: Diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to use the diazonium salt solution immediately in the next step without attempting to isolate it.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use a different alcohol for the esterification step?

A4: Yes, other alcohols such as ethanol or propanol can be used to synthesize the corresponding ethyl or propyl esters. The reaction conditions (refluxing with a catalytic amount of strong acid) would be similar.

Q5: What is the mechanism of the indazole ring formation in this synthesis?

A5: The formation of the indazole ring from a substituted o-toluidine derivative via diazotization is a classical method. The process involves the following key steps:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Intramolecular Cyclization: The diazonium group then undergoes an intramolecular electrophilic attack on the aromatic ring, leading to the formation of the five-membered pyrazole ring fused to the benzene ring.

  • Aromatization: A final deprotonation step results in the aromatic indazole ring system.

Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization cluster_2 Aromatization Amine R-NH₂ Diazonium R-N₂⁺ Amine->Diazonium NaNO₂, HCl Cyclization_Start Substituted Diazonium Salt Cyclized_Intermediate Cyclized Intermediate Cyclization_Start->Cyclized_Intermediate Electrophilic Attack Indazole Indazole Product Cyclized_Intermediate->Indazole -H⁺

Caption: A simplified overview of the indazole synthesis mechanism.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1H-indazole-5-carboxylic acid

This protocol is adapted from established procedures for the synthesis of related nitroindazoles.[4]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material (e.g., 3-amino-4-methyl-5-nitrobenzoic acid) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution to the cooled solution of the starting material all at once with vigorous stirring, ensuring the temperature does not rise above 10°C.

  • Continue stirring the reaction mixture in the cold bath for 15-30 minutes.

  • Allow the reaction mixture to stand at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of crushed ice and water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a methanol/water mixture.

Protocol 2: Synthesis of Methyl 7-nitro-1H-indazole-5-carboxylate

This protocol is based on standard esterification procedures for nitroindazole carboxylic acids.[7]

  • To a suspension of 7-nitro-1H-indazole-5-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

References

  • Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. Journal of Organic Chemistry, 83(5), 1591-1597. Available at: [Link]

  • Counceller, C. M., et al. (2015). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Chemical Communications, 51(34), 7357-7360. Available at: [Link]

  • Chem-Impex. (n.d.). 5-Nitro-1H-indazole-7-carboxylic acid methyl ester. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6593-6604. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 5-nitro-1H-indazole-7-carboxylate. Retrieved from [Link]

  • Patel, M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 637. Available at: [Link]

  • Lanzhou Jiaotong University. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (CN112778203A). Google Patents.
  • Abassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(7), 999-1005. Available at: [Link]

  • Jiangsu Eisai Pharmaceutical Co., Ltd. (2011). Method for separating and purifying substituted indazole isomers. (CN101948433A). Google Patents.
  • Seela, F., Peng, X., Eickmeier, H., & Reuter, H. (2004). Regioisomeric 4-nitroindazole N1- and N2-(beta-D-ribonucleosides). Acta crystallographica. Section C, Crystal structure communications, 60(Pt 1), o94–o97. Available at: [Link]

  • Porter, H. D., & Peterson, W. D. (1940). 5-Nitroindazole. Organic Syntheses, 20, 73. Available at: [Link]

Sources

Optimization

Indazole Synthesis Technical Support Center: Optimizing Reaction Time and Temperature

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for indazole synthesis. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for indazole synthesis. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions, specifically focusing on the critical parameters of reaction time and temperature. As Senior Application Scientists, we understand the nuances and challenges of synthetic chemistry and aim to provide you with practical, field-proven insights.

I. Troubleshooting Guide: Common Issues in Indazole Synthesis

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My indazole synthesis is resulting in a low yield. What are the primary factors related to time and temperature that could be responsible?

A1: Low yields are a frequent challenge and are often directly linked to suboptimal reaction time and temperature. Here’s a breakdown of potential causes and how to troubleshoot them:

  • Suboptimal Temperature: Temperature is a critical factor. For some indazole syntheses, increasing the temperature to a certain point, for example, 110°C, can enhance the yield. However, exceeding this optimal temperature may lead to the formation of side products and a subsequent decrease in yield.[1][2] It is crucial to perform small-scale experiments to determine the ideal temperature for your specific reaction.

  • Incomplete Reaction: If the reaction has not gone to completion, you may need to extend the reaction time.[3] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point at which the starting material is fully consumed. For instance, in the synthesis of 5-bromo-1H-indazole-3-carboxylic acid, the reaction is heated at 90°C for 16 hours to ensure completion.[3]

  • Product Degradation: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of your desired indazole product. Again, reaction monitoring is key to identifying the optimal endpoint before significant degradation occurs.

  • Reaction Type and Conditions: Different indazole synthesis methods have varying optimal conditions. For example, the classic Cadogan reaction often requires high temperatures (above 150°C), while the Davis-Beirut reaction can proceed at a milder 60°C.[1][4]

Q2: I'm observing the formation of significant side products. How can I adjust the reaction time and temperature to improve the purity of my indazole product?

A2: The formation of side products is a clear indication that your reaction conditions may be too harsh or not selective enough. Here’s how to address this:

  • Lowering the Temperature: High temperatures can provide the activation energy for undesired side reactions. Systematically lowering the reaction temperature in small increments (e.g., 5-10°C) can often minimize the formation of impurities.

  • Reducing Reaction Time: As with low yields, extended reaction times can lead to the formation of byproducts. By closely monitoring the reaction, you can stop it as soon as the desired product is formed in maximum yield, preventing further reactions.

  • Method-Specific Considerations:

    • Nitrosation Reactions: In syntheses involving nitrosation, such as the conversion of indoles to 1H-indazole-3-carboxaldehydes, careful temperature control is critical. These reactions are often initiated at 0°C and then allowed to warm to room temperature or heated to 50°C to ensure the conversion of intermediates to the final product.[5]

    • Cadogan-Sundberg Reaction: This reaction can be sensitive to temperature, with higher temperatures sometimes leading to rearrangements and undesired products.[6] Milder conditions have been developed to mitigate these issues.[7]

Q3: My reaction seems to be stalled and is not proceeding to completion. How can I use temperature and time to drive it forward without causing decomposition?

A3: A stalled reaction indicates that the conditions are not energetic enough to overcome the activation energy barrier. Here's a systematic approach to address this:

  • Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments while monitoring the reaction progress by TLC or LC-MS. This will help you find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Extended Reaction Time at a Moderate Temperature: Instead of significantly increasing the temperature, which could lead to side products, consider running the reaction for a longer period at a moderate temperature.

  • Solvent Choice: The boiling point of your solvent dictates the maximum temperature you can achieve at atmospheric pressure. If a higher temperature is required, consider switching to a higher-boiling point solvent. However, be aware that the solvent can also influence the reaction pathway and yield.[1]

  • Microwave-Assisted Synthesis: For reactions that are sluggish under conventional heating, microwave irradiation can be a powerful tool.[8] Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[8][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for indazole synthesis?

A1: There is no single "typical" temperature range, as it is highly dependent on the specific synthetic route employed. For example:

  • Davis-Beirut Reaction: Often proceeds at a relatively mild 60°C.[4]

  • Cadogan Reaction: Traditionally requires high temperatures, often exceeding 150°C.[7]

  • Nitrosation of Indoles: Can range from 0°C for the initial addition to 50-80°C for the conversion to the final indazole product.[5]

  • Some syntheses have been optimized at temperatures around 110°C.[1][2]

Q2: How long should I run my indazole synthesis reaction?

A2: The optimal reaction time can vary from a few hours to overnight or even longer.[3][4][5] It is crucial to monitor the reaction's progress using analytical techniques like TLC or LC-MS to determine the point of maximum product formation and minimal byproduct accumulation.[1][4]

Q3: Are there any safety concerns related to temperature in indazole synthesis?

A3: Yes, some steps in indazole synthesis can be highly exothermic. For example, diazotization reactions require strict temperature control, often between 1°C and 4°C, to prevent runaway reactions.[10] The cyclization step itself can also release significant heat.[10] Always conduct a thorough risk assessment before starting a new synthesis, and consider using reaction calorimetry for scale-up operations to understand the thermal profile of your reaction.[10]

III. Experimental Protocol: Optimization of the Davis-Beirut Reaction

This protocol provides a general framework for optimizing the reaction time and temperature for the synthesis of a 2H-indazole via the Davis-Beirut reaction.

Objective: To determine the optimal reaction temperature and time for the synthesis of a target 2H-indazole from a substituted o-nitrobenzylamine.

Materials:

  • Substituted o-nitrobenzylamine

  • Potassium hydroxide (KOH)

  • Ethanol (or other suitable alcohol)

  • Water

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer, oil bath)

  • Thermometer or temperature probe

  • TLC plates and developing chamber

  • LC-MS system (if available)

Procedure:

  • Initial Small-Scale Reaction: a. In a small reaction vessel, dissolve the o-nitrobenzylamine in ethanol. b. Add an aqueous solution of potassium hydroxide to the ethanolic solution. c. Heat the reaction mixture to a starting temperature of 60°C with stirring.[4] d. Monitor the reaction progress every 30-60 minutes by taking a small aliquot and analyzing it by TLC. e. Continue the reaction until the starting material is no longer visible on the TLC plate or until no further product formation is observed. Record the total reaction time.

  • Temperature Optimization: a. Set up a series of small-scale reactions in parallel. b. Run each reaction at a different temperature (e.g., 50°C, 60°C, 70°C, 80°C). c. Monitor each reaction by TLC at regular intervals. d. After a fixed period (e.g., the time determined in the initial reaction), quench the reactions and analyze the crude product mixture by a quantitative method if possible (e.g., LC-MS or NMR with an internal standard) to determine the yield and purity at each temperature.

  • Time Optimization: a. Using the optimal temperature determined in the previous step, set up another series of small-scale reactions. b. Run the reactions for different durations (e.g., 1h, 2h, 4h, 6h, 8h). c. Quench each reaction at its designated time point. d. Analyze the yield and purity of the product for each reaction time to identify the optimal duration.

Data Presentation:

Summarize your optimization results in a table for easy comparison:

Reaction #Temperature (°C)Time (h)Conversion (%)Yield (%)Purity (%)
1504605595
2604959098
3704>998590 (side products)
4602706599
5606>998895 (degradation)

IV. Visualizing the Workflow

The following diagram illustrates the logical workflow for optimizing reaction time and temperature in indazole synthesis.

OptimizationWorkflow cluster_planning Planning & Initial Setup cluster_optimization Optimization Cycle cluster_analysis Analysis & Conclusion start Select Indazole Synthesis Method lit_review Literature Review for Initial Conditions start->lit_review small_scale Perform Initial Small-Scale Reaction lit_review->small_scale temp_opt Temperature Optimization small_scale->temp_opt Vary Temperature monitoring Reaction Monitoring (TLC, LC-MS) temp_opt->monitoring time_opt Time Optimization time_opt->monitoring data_analysis Analyze Yield and Purity monitoring->data_analysis data_analysis->time_opt Use Optimal Temp, Vary Time optimal_conditions Determine Optimal Conditions data_analysis->optimal_conditions scale_up Proceed to Scale-Up optimal_conditions->scale_up

Caption: Workflow for optimizing indazole synthesis.

V. Conclusion

The optimization of reaction time and temperature is a critical aspect of successful indazole synthesis, directly impacting yield, purity, and overall efficiency. By adopting a systematic approach involving careful reaction monitoring and methodical parameter adjustment, researchers can overcome common challenges and achieve their desired synthetic outcomes. This guide provides a foundational framework for troubleshooting and optimization; however, it is essential to consider the specific nuances of each unique substrate and reaction type.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • SynArchive. (n.d.). Cadogan-Sundberg Indole Synthesis.
  • Benchchem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
  • Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • National Institutes of Health. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis.
  • PMC. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • AUB ScholarWorks. (n.d.). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole.
  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Benchchem. (n.d.). Managing exothermic reactions in indazole synthesis.
  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.

Sources

Troubleshooting

addressing poor solubility of methyl 7-nitro-1H-indazole-5-carboxylate in assays

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Assays Welcome to the technical support guide for methyl 7-nitro-1H-indazole-5-carboxylate. This resource is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support guide for methyl 7-nitro-1H-indazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this valuable synthetic intermediate and may encounter challenges related to its inherently poor aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your experimental data.

Methyl 7-nitro-1H-indazole-5-carboxylate is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents for oncology and anti-inflammatory research.[1] However, its planar, aromatic structure, combined with the electron-withdrawing nitro group, contributes to strong crystal lattice energy and low polarity, making it a classic example of a poorly soluble compound. This guide provides a structured approach to systematically address and overcome these solubility hurdles.

Troubleshooting Guide: From Stock to Assay

This section addresses the most common solubility-related issues in a question-and-answer format, providing both explanations and actionable protocols.

Question 1: My compound is precipitating from its high-concentration DMSO stock solution. What's happening and how can I fix it?

This is a frequent and critical issue, as an inaccurate stock concentration invalidates all subsequent experimental data. Precipitation from DMSO stocks is often multifactorial.

The Underlying Causality:

  • Water Contamination: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can drastically reduce the solubility of hydrophobic compounds, leading to precipitation.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote precipitation. As the DMSO freezes, the compound's concentration in the remaining liquid phase increases, potentially exceeding its solubility limit and causing it to crash out.[3][4] This effect is synergistically enhanced by water uptake.[2]

  • Concentration Limits: Every compound has a finite solubility limit, even in a powerful organic solvent like DMSO. It's possible the intended concentration (e.g., 10 mM or higher) is simply too high for this specific molecule to remain in solution, especially over time or with temperature fluctuations.[5]

dot

start Precipitate observed in DMSO stock? check_water Is DMSO anhydrous? Was it handled in low humidity? start->check_water Yes check_freeze Has the stock undergone multiple freeze-thaw cycles? start->check_freeze check_conc Is the concentration >10 mM? start->check_conc sol_dry Action: Use fresh, anhydrous DMSO. Store under inert gas (Ar/N2). check_water->sol_dry No/Unsure sol_aliquot Action: Prepare smaller aliquots to minimize freeze-thaw cycles. check_freeze->sol_aliquot Yes sol_conc Action: Prepare a new, lower concentration stock (e.g., 5 mM). Determine max solubility. check_conc->sol_conc Yes

Caption: Decision tree for troubleshooting DMSO stock precipitation.

Protocol: Preparing a Stable DMSO Stock Solution
  • Preparation:

    • Use a fresh, sealed bottle of anhydrous, high-purity DMSO (≥99.9%).

    • Warm the vial of methyl 7-nitro-1H-indazole-5-carboxylate to room temperature before opening to prevent condensation.

    • Weigh the compound accurately in a sterile microfuge tube.

    • Add the calculated volume of anhydrous DMSO to reach the desired concentration (start with a conservative 10 mM).

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If dissolution is slow, gently warm the solution to 30-37°C for 5-10 minutes. Caution: Do not overheat, as it can degrade the compound.

    • Visually inspect for any remaining solid particles against a dark background. If particles persist, sonication in a bath sonicator for 5-10 minutes can be attempted.

  • Storage (Critical Step):

    • Once fully dissolved, immediately create small, single-use aliquots in low-retention tubes.

    • Store aliquots at -20°C or -80°C in a desiccated container to minimize moisture absorption.

    • For each experiment, thaw one aliquot completely at room temperature, use it, and discard the remainder. Do not refreeze.

Question 2: My DMSO stock is clear, but the compound precipitates immediately when I add it to my aqueous assay buffer. How can I maintain solubility in the final assay?

This is the most common manifestation of poor aqueous solubility. The dramatic change in solvent polarity from ~100% DMSO to >99% aqueous buffer causes the compound to crash out.

The Underlying Causality:

The principle of "like dissolves like" is at play. The compound is soluble in the nonpolar, aprotic DMSO but insoluble in the polar, protic aqueous buffer. When the DMSO stock is diluted into the buffer, the final DMSO concentration (typically ≤1%) is too low to keep the compound solvated.[6] This leads to the formation of aggregates or precipitates, which can cause false-positive or false-negative results in assays.[7]

dot

cluster_0 Step 1: Initial State cluster_1 Step 2: Dilution cluster_2 Step 3: Outcome stock Compound in 100% DMSO (Soluble) buffer Aqueous Assay Buffer (e.g., PBS, pH 7.4) stock->buffer Add small volume precipitate Final Assay Condition (<1% DMSO) Compound Precipitates buffer->precipitate Polarity Mismatch

Caption: The process of aqueous precipitation upon dilution.

Solution Strategy 1: pH Modification

The solubility of compounds with ionizable groups can be highly pH-dependent.[8] The indazole moiety has a weakly acidic proton (NH). By raising the pH of the assay buffer, you can deprotonate this group, forming an anionic salt that is significantly more water-soluble.[9][10]

  • Applicability: Best for compounds with a pKa within ~2 units of the desired assay pH. The pKa of the indazole NH is typically in the range of 12-14, so significant pH modification may be needed. However, the molecule also contains a basic nitrogen, which could be protonated at low pH.

  • Caveat: Ensure the target protein/enzyme/cell line is stable and active at the modified pH.

Solution Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the assay buffer in small percentages, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[11][12][13]

  • Common Co-solvents: Polyethylene glycol 400 (PEG-400), propylene glycol (PG), ethanol, N-methyl-2-pyrrolidone (NMP).

  • Mechanism: The co-solvent creates a microenvironment around the drug molecule that is more "organic-like," preventing it from precipitating out of the aqueous phase.[14]

Co-Solvent System (in PBS, pH 7.4)Typical Final ConcentrationSuitability for Methyl 7-nitro-1H-indazole-5-carboxylateCautions & Considerations
DMSO 0.1 - 1.0%Standard starting point, but often insufficient alone.Can interfere with some assays at >0.5%.[3]
PEG-400 1 - 5%Recommended. Good solubilizing power for many drug-like molecules.Can be viscous. May affect some enzyme kinetics.
Ethanol 1 - 2%Effective, but can be problematic for cellular assays.Can cause protein denaturation or cellular toxicity.
Propylene Glycol (PG) 1 - 5%Good alternative to PEG-400.Generally well-tolerated in many biological systems.
Protocol: Determining Maximum Soluble Concentration (Kinetic Solubility Assay)

This protocol helps you find the highest concentration of your compound that will remain in solution in your final assay buffer.

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock to create a range of concentrations (e.g., from 200 µM down to 1.56 µM in 100% DMSO).

  • Buffer Addition: Add your final assay buffer (with or without a co-solvent you are testing) to each well, diluting the DMSO concentration to its final assay percentage (e.g., add 99 µL of buffer to 1 µL of compound from the DMSO plate for a 1% final DMSO concentration). Mix immediately and thoroughly.

  • Incubation & Measurement:

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the turbidity of each well by reading the absorbance at a high wavelength (e.g., 620 or 750 nm) on a plate reader.

  • Analysis: The concentration at which the absorbance begins to increase significantly above the background indicates the onset of precipitation. The highest concentration with no increase in absorbance is your maximum soluble concentration.

Question 3: My results are inconsistent and I suspect assay interference. Could this be related to solubility?

Absolutely. Even if you don't see visible precipitation, the formation of sub-visible, colloidal aggregates can wreak havoc on an assay.

The Underlying Causality:

Poorly soluble compounds can form aggregates that non-specifically inhibit enzymes or interfere with detection methods.[7] These artifacts are reproducible and show a concentration-response curve, making them difficult to distinguish from genuine biological activity.[7] Nitroaromatic compounds, in particular, can also engage in redox cycling, further complicating data interpretation.[15]

dot

cluster_outcomes Assay Interference Mechanisms start Poorly Soluble Compound in Aqueous Buffer aggregate Forms Colloidal Aggregates start->aggregate redox Redox Cycling (Nitro Group) (Creates Reactive Oxygen Species) start->redox Potential Parallel Mechanism inhibition Non-specific Protein Sequestration (False Positive Inhibition) aggregate->inhibition light_scatter Light Scattering / Absorption (Interferes with Optical Readouts) aggregate->light_scatter

Caption: Mechanisms of assay interference by poorly soluble compounds.

Protocol: Diagnosing and Mitigating Assay Interference
  • Detergent Test: A hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents. Rerun a key experiment with the addition of a small amount of Triton X-100 (e.g., 0.01% v/v) to the assay buffer.

    • Interpretation: If the compound's apparent activity (e.g., inhibition) is significantly reduced or eliminated in the presence of the detergent, it strongly suggests the original result was an artifact of aggregation.[7]

  • Centrifugation Test: Before reading your assay plates, centrifuge them at a high speed (e.g., >3000 x g) for 10-15 minutes.

    • Interpretation: If the compound's activity changes after centrifugation, it indicates that precipitates or large aggregates were contributing to the signal.

  • Orthogonal Assay: Whenever possible, confirm hits in a secondary assay that uses a different detection technology (e.g., confirm a fluorescence-based result with a luminescence or absorbance-based assay).[7] This helps rule out technology-specific artifacts.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for the solid compound? A: The solid material should be stored at 0-8°C, protected from light and moisture.[16] Ensure the container is tightly sealed.

Q: What is the physical appearance of methyl 7-nitro-1H-indazole-5-carboxylate? A: It is typically a yellow solid.[16] The color is characteristic of many nitroaromatic compounds.

Q: Can I use physical methods like sonication or particle size reduction to improve solubility? A: Yes, these can be effective. Sonication is a good laboratory-scale method to help dissolve the compound during stock preparation. Particle size reduction (micronization) increases the surface area available for solvation and can improve the dissolution rate.[11] This is an advanced technique typically employed during formulation development.

Q: Does the nitro group itself cause solubility problems? A: The nitro group is highly polar, but its contribution to overall water solubility is complex. It can participate in hydrogen bonding with water, but in a large, rigid aromatic system like this indazole, its primary effect is to contribute to a strong, stable crystal lattice that is difficult for water to break apart.[15][17]

References

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]

  • 7-Nitroindazole. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 1H-indazole-5-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • Effects of different pH and surfactants on the solubility of albendazole (n = 3). ResearchGate. [Link]

  • Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]

  • Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. International Journal of Molecular Sciences. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics. [Link]

  • GPC/SEC Troubleshooting and Good Practice. Agilent. [Link]

  • Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. [Link]

  • Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. ResearchGate. [Link]

  • Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. NIH Probe Development Center Assay Guidance Manual. [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

Sources

Optimization

method refinement for the functionalization of the indazole core

Indazole Synthesis Technical Support Center Method Refinement & Troubleshooting Guide Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: IND-CORE-FUNC-001 Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Indazole Synthesis Technical Support Center Method Refinement & Troubleshooting Guide

Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: IND-CORE-FUNC-001

Introduction: The Indazole Imperative

Welcome to the technical support center. You are likely here because the indazole core—a "privileged scaffold" in kinase inhibitors (e.g., Pazopanib, Axitinib)—is resisting your synthetic efforts. Unlike indole, the extra nitrogen in the indazole ring introduces a complex interplay of tautomerism (


 vs. 

) and deactivated positions (specifically C3 and C7).

This guide moves beyond textbook definitions to address the practical failure modes of indazole functionalization. We focus on three critical modules: Regioselective N-Functionalization , C3-H Activation , and Distal C7-Functionalization .

Module 1: N-Functionalization (N1 vs. N2 Selectivity)

The Core Issue: The


-indazole is thermodynamically more stable than the 

-tautomer by approx. 4–5 kcal/mol. However, under basic conditions, the deprotonated indazolyl anion has ambident nucleophilicity.
  • N1-Alkylation: Generally favored under thermodynamic control or strong chelation (e.g., NaH/THF).

  • N2-Alkylation: Favored under kinetic control, steric hindrance at N1, or specific directing effects (e.g., Mitsunobu conditions).

Decision Logic: Regioselectivity Workflow

Indazole_N_Selectivity Start Target Regioisomer? Condition1 Electrophile Type? Start->Condition1 N1 N1-Substituted (Thermodynamic) N2 N2-Substituted (Kinetic/Steric) AlkylHalide Alkyl Halide Condition1->AlkylHalide Standard Alkylation Alcohol Alcohol (Mitsunobu) Condition1->Alcohol Mitsunobu BaseSolvent Base/Solvent System AlkylHalide->BaseSolvent Alcohol->N2 PPh3 / DEAD (Steric bulk favors N2) StrongBase NaH / THF or DMF (Chelation Control) BaseSolvent->StrongBase WeakBase Cs2CO3 / MeCN (Dipole/Steric Control) BaseSolvent->WeakBase StrongBase->N1 Major Product (>90%) WeakBase->N2 Increased N2 Ratio

Figure 1: Decision tree for selecting reaction conditions to favor N1 or N2 functionalization.

Standard Operating Protocol (SOP): High-Fidelity N1-Alkylation

Target: Minimizing N2 by-product formation.

  • Preparation: Charge a flame-dried flask with

    
    -indazole (1.0 equiv) and anhydrous THF (0.2 M).
    
  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Why: NaH generates the "naked" anion. In THF, the Na+ cation coordinates tightly with N2, blocking it and directing the electrophile to N1 [1].

  • Equilibration: Stir at 0 °C for 30 min, then warm to RT for 15 min. Bubbling must cease.

  • Addition: Cool back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

    • Checkpoint: If N2 product >10%, check water content in THF. Hydration shells disrupt the Na+-N2 coordination.

Module 2: C3-Functionalization (The Reactivity Hub)

The Core Issue: The C3 position is electronically deactivated compared to the C3 of indole. Electrophilic aromatic substitution (SEAr) is difficult without harsh conditions. Transition-metal catalyzed C-H activation is the preferred modern route but often suffers from catalyst poisoning by the N1/N2 nitrogens.

Comparative Data: C3-Functionalization Strategies
StrategyReagentsScopeKey Limitation
Halogenation

, KOH, DMF
Aryl, Heteroaryl (via coupling)Requires N-protection first to avoid side reactions.
Direct C-H Arylation

,

,

Aryl iodides/boronic acidsHigh temperatures (120°C+); N-protection usually required [2].
Minisci Reaction

,

,

Alkyl groupsLow regioselectivity (C3 vs C7 mixtures); Radical pathway.
Umpolung Allylation

, Ligand
Allyl groupsRequires N-(benzoyloxy)indazole electrophiles [3].[1]
Protocol: C3-Iodination (The Gateway Reaction)

This method generates a versatile intermediate for Suzuki/Sonogashira couplings.

  • Dissolution: Dissolve

    
    -indazole (1.0 equiv) in DMF (5 mL/mmol).
    
  • Base: Add KOH pellets (2.5 equiv). Stir until partially dissolved.

  • Iodination: Add resublimed iodine (

    
    , 1.1 equiv) portion-wise at 0 °C.
    
  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

    • Monitoring: TLC usually shows a distinct dark spot for 3-iodoindazole.

  • Quench: Pour into ice water containing 5%

    
     (to reduce excess iodine).
    
  • Isolation: The product usually precipitates as a solid. Filter and wash with water.

Module 3: C7-Functionalization (The Distal Challenge)

The Core Issue: C7 is the most challenging position due to the lack of electronic activation and steric shielding by the N1-substituent. Direct functionalization often requires a Directing Group (DG) at N1 or C4 to guide the metal catalyst.

Mechanism: C4-Blocked C7-Arylation

Research by Guillaumet et al. demonstrated that if the C4 position contains an electron-withdrawing group (EWG) or steric bulk (e.g., -NO2), it blocks C3 functionalization and electronically activates C7 for Pd-catalyzed arylation [4].

C7_Activation Indazole Indazole Core C3 C3 (Blocked) Indazole->C3 Steric Bulk (e.g. 4-NO2) C7 C7 (Active) Indazole->C7 CMD Pathway Pd Pd(II) Catalyst Pd->C7 C-H Insertion

Figure 2: Steric and electronic steering toward C7 functionalization.

Protocol: Direct C7-Arylation of 4-Nitroindazole
  • Reagents: 4-Nitro-1H-indazole (1.0 equiv), Aryl Iodide (1.5 equiv),

    
     (10 mol%), 1,10-Phenanthroline (20 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Anhydrous DMF or DMA (degassed).

  • Conditions: Seal tube, heat to 140 °C for 24h.

  • Note: The 4-nitro group prevents the usual C3-arylation.[2] The phenanthroline ligand is crucial for stabilizing the Pd species at this high temperature.

Troubleshooting & FAQs

Q1: My C3-arylation reaction turned into a mirror (Pd black) and stalled. Why?

  • Diagnosis: Catalyst poisoning. The free N1/N2 nitrogens are coordinating to Pd, displacing ligands and causing aggregation.

  • Fix:

    • Protect N1 (e.g., THP, Boc, or SEM) before attempting C3-H activation.

    • Switch to a Pd(II)/Cu(II) oxidative system where Cu acts as a re-oxidant and potentially sequesters the nitrogen lone pairs.

Q2: I am getting a 50:50 mixture of N1 and N2 alkylation. I used K2CO3 in Acetone.

  • Diagnosis: This is a classic "loose ion pair" scenario. In acetone/K2CO3, the reaction is under kinetic control, and the steric difference between N1 and N2 is minimal.

  • Fix: Switch to NaH/THF (favors N1 via chelation) or Cs2CO3/MeCN (if you need to explore N2, though N2 selectivity is harder to force without specific directing groups).

Q3: Can I functionalize C7 without a blocking group at C4?

  • Answer: It is extremely difficult via direct C-H activation.

  • Alternative: Use an N1-directing group (e.g., N-pivaloyl or N-oxide) and an Ir(III) or Rh(III) catalyst. The carbonyl oxygen coordinates the metal to the ortho-position (C7), facilitating C-H insertion [5].

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1950. Link

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate (Review). 2025.[3][4][5][6][7] Link

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. J. Am. Chem. Soc. 2018.[8] Link

  • Direct Catalytic Functionalization of Indazole Derivatives. Asian J. Org. Chem. 2020. Link

  • Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angew. Chem. Int. Ed. 2019. Link(Note: Mechanistic analogy for distal C-H activation).

For further assistance, please contact the BenchChem Support Team with your specific substrate structure.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Methyl 7-nitro-1H-indazole-5-carboxylate: A Comparative NMR Analysis Guide

Executive Summary In the development of indazole-based kinase inhibitors, the regiochemical integrity of the scaffold is paramount. Methyl 7-nitro-1H-indazole-5-carboxylate presents a specific validation challenge: disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of indazole-based kinase inhibitors, the regiochemical integrity of the scaffold is paramount. Methyl 7-nitro-1H-indazole-5-carboxylate presents a specific validation challenge: distinguishing the desired 7-nitro isomer from thermodynamically or kinetically favored byproducts (specifically the 4-nitro and 6-nitro regioisomers) generated during electrophilic aromatic substitution.[1][2]

This guide moves beyond basic spectral assignment, providing a comparative validation framework . We define the specific NMR signatures required to reject alternative isomers and confirm the 7-nitro substitution pattern with high confidence.

The Comparative Challenge: Target vs. Alternatives

Nitration of methyl 1H-indazole-5-carboxylate is governed by competing directing effects. The C5-ester is electron-withdrawing (meta-directing), while the pyrazole ring exerts its own electronic influence.[1][2] Consequently, the crude reaction matrix often contains a mixture of isomers.

The Structural Competitors
IsomerStructural FeatureKey NMR Differentiator (Preview)
7-nitro (Target) Nitro at C7, Ester at C5Meta-coupling between H4 and H6.[1][2] Absence of H7.
4-nitro (Alternative) Nitro at C4, Ester at C5Ortho-coupling between H6 and H7.
6-nitro (Alternative) Nitro at C6, Ester at C5Para-relationship (H4/H7 singlets).[1][2] Steric crowding at C5/C6.
3-nitro (Alternative) Nitro at C3, Ester at C5Loss of H3 (typically ~8.2 ppm).[2] H4/H6/H7 intact.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution sufficient for coupling constant analysis, follow this optimized protocol.

Sample Preparation[1][2]
  • Solvent: DMSO-d6 (99.9% D) is mandatory.[1][2] Chloroform-d (CDCl3) often leads to signal broadening of the indazole NH and poor solubility of nitro-indazoles.[1][2]

  • Concentration: 10-15 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equiv.)
  • 1H NMR: 30° pulse angle, 2.0s relaxation delay (d1), 64 scans. Critical: Acquire with sufficient digital resolution (TD > 64k) to resolve small meta-couplings (1-2 Hz).

  • 1H-1H NOESY: Mixing time 300ms.

  • 1H-13C HMBC: Optimized for long-range coupling (

    
     Hz).[1][2][3]
    

Results & Discussion: The Validation Logic

1H NMR: The Coupling Constant Decision Matrix

The definitive proof of the 7-nitro structure lies in the aromatic region (7.5 – 9.0 ppm).[2] The 1H-indazole-5-carboxylate core possesses protons at H3, H4, H6, and H7.[1][2] Substituting C7 with a nitro group leaves H3, H4, and H6.

The 7-Nitro Signature:

  • H3 (Pyrazole): Appears as a sharp singlet around 8.2 – 8.4 ppm .

  • H4 & H6 (Benzene ring): These protons are meta to each other.

    • H4: Doublet (or broad singlet) with

      
       Hz.
      
    • H6: Doublet with

      
       Hz.
      
    • Note: The nitro group at C7 strongly deshields H6, pushing it downfield, likely >8.5 ppm.

Rejection of the 4-Nitro Isomer: If the nitro group were at C4, the remaining protons would be H3, H6, and H7.

  • Observation: H6 and H7 are ortho to each other.

  • Result: You would observe two doublets with a large coupling constant (

    
     Hz).[2]
    
2D NMR: Spatial and Connectivity Confirmation
HMBC (Heteronuclear Multiple Bond Correlation)

HMBC provides the "connectivity skeleton."

  • Target Correlation: Look for the Carbonyl Carbon (Ester) correlation.

    • In the 7-nitro isomer, the Ester Carbonyl (C=O) should show 3-bond correlations (

      
      ) to H4  and H6 .[2]
      
    • If you see correlations from the carbonyl to two aromatic protons that are meta coupled, the structure is confirmed.

NOESY (Nuclear Overhauser Effect)

NOESY provides "spatial proximity."[2]

  • The Methyl Ester Check: Irradiate the methyl ester protons (~3.9 ppm).

    • 7-nitro: You should see NOE enhancement of H4 and H6 (the protons flanking the ester).[2]

    • 4-nitro: You would only see NOE to H6 (since C4 is substituted).[1][2]

  • The NH Check: The Indazole NH (H1) is labile but often visible in DMSO.

    • 7-nitro: The bulky nitro group at C7 is spatially proximate to the NH position (or N1 lone pair), often affecting the chemical shift, but NOE to H7 is impossible (since H7 is substituted).[2]

    • 6-nitro: Strong NOE would be observed between NH and H7.[1][2] Observation of an NH-H7 NOE rejects the 7-nitro structure. [1][2]

Data Presentation: Comparative Shift Table

Table 1: Predicted Chemical Shifts and Multiplicities for Indazole Isomers (DMSO-d6)

Proton Position7-Nitro (Target) 4-Nitro (Alternative) 6-Nitro (Alternative)
H3 ~8.4 (s)~8.4 (s)~8.2 (s)
H4 ~8.1 (d,

)
Substituted (NO2) ~8.6 (s)
H6 ~8.7 (d,

)
~8.0 (d,

)
Substituted (NO2)
H7 Substituted (NO2) ~7.8 (d,

)
~8.3 (s)
Key Feature Two Meta Doublets Two Ortho Doublets Two Singlets (Para)

Visualization: Validation Workflows

Diagram 1: Structural Assignment Decision Tree

This flowchart illustrates the logic path for accepting or rejecting the structure based on 1H NMR data.

ValidationLogic Start Start: Acquire 1H NMR (DMSO-d6) CheckH3 Identify H3 (Pyrazole Singlet ~8.4 ppm) Start->CheckH3 AnalyzeBenzene Analyze Benzene Ring Protons (7.5 - 9.0 ppm) CheckH3->AnalyzeBenzene CouplingCheck Check Coupling Constants (J) AnalyzeBenzene->CouplingCheck Ortho Two Doublets J = 8-9 Hz CouplingCheck->Ortho Ortho Found Meta Two Doublets/Singlets J = 1-2 Hz CouplingCheck->Meta Meta Found Para Two Singlets No Coupling CouplingCheck->Para Para Found Result4 REJECT: 4-Nitro Isomer Ortho->Result4 Result7 PASS: 7-Nitro Candidate (Proceed to NOESY) Meta->Result7 Result6 REJECT: 6-Nitro Isomer Para->Result6

Caption: Logical decision tree for distinguishing nitro-indazole regioisomers based on aromatic coupling constants.

Diagram 2: 2D NMR Correlation Map (Target Molecule)

Visualizing the critical HMBC and NOESY correlations that confirm the 7-nitro-5-carboxylate regiochemistry.[1][2]

Correlations EsterMe Ester-Me (3.9 ppm) H4 H4 (~8.1 ppm) EsterMe->H4 NOESY H6 H6 (~8.7 ppm) EsterMe->H6 NOESY EsterCO Ester C=O (166 ppm) H4->EsterCO HMBC (3J) H6->EsterCO HMBC (3J) Nitro 7-NO2 H6->Nitro Deshielding Effect

Caption: Key NOESY (dashed blue) and HMBC (solid yellow) correlations required to confirm the 5,7-substitution pattern.

References

  • BenchChem. "A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR." BenchChem Technical Guides. Accessed October 2023. Link[2]

  • Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde."[1][2] The Journal of Organic Chemistry, vol. 76, no. 7, 2011, pp. 2105-2113. Link[2]

  • Luo, G., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects."[1][2] Beilstein Journal of Organic Chemistry, vol. 17, 2021. Link

  • PubChem. "Methyl 1H-indazole-5-carboxylate Compound Summary."[1][2] National Library of Medicine. Link[2]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Nitroindazoles: From Classical Nitration to Modern C-H Functionalization

Authored by a Senior Application Scientist Introduction: The Pivotal Role of Nitroindazoles in Modern Chemistry Indazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in the fie...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of Nitroindazoles in Modern Chemistry

Indazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] The introduction of a nitro group onto the indazole scaffold profoundly influences its physicochemical properties, often enhancing its biological activity. Nitroindazoles are key intermediates in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors for oncology and agents with antimicrobial and anti-inflammatory properties.[3] The electron-withdrawing nature of the nitro group also makes these compounds valuable precursors for further functionalization, for instance, through reduction to the corresponding aminoindazoles. This guide provides a comparative analysis of the primary synthetic strategies for accessing nitroindazoles, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal route for their specific applications.

Direct Electrophilic Nitration: The Classical Approach

Direct nitration of the indazole ring is a long-standing and straightforward method for the synthesis of nitroindazoles. This electrophilic aromatic substitution reaction typically employs a strong nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.

Mechanism and Regioselectivity

The reaction proceeds via the in situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the mixed acids. The indazole then acts as a nucleophile, attacking the nitronium ion. The position of nitration is governed by the electronic properties of the indazole ring and the reaction conditions. The presence of activating or deactivating groups on the indazole ring can direct the incoming nitro group to specific positions. However, controlling regioselectivity can be a significant challenge, often leading to a mixture of isomers. For instance, the nitration of 3-methyl-1H-indazole is regioselective for the 6-position due to the directing effects of the methyl group and the pyridine-like nitrogen.[3]

Methodological Variants

To overcome the harshness and regioselectivity issues of mixed-acid nitration, alternative methods have been developed. One such method involves the use of metal nitrates, such as iron(III) nitrate, in the presence of a Lewis acid catalyst.[4] This approach often provides milder reaction conditions and can lead to different regioselectivities.

Workflow for Direct Electrophilic Nitration

start Start: Indazole Derivative reaction Electrophilic Aromatic Substitution start->reaction reagents Nitrating Agent (e.g., HNO₃/H₂SO₄ or Fe(NO₃)₃) reagents->reaction workup Work-up (Quenching, Neutralization) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: Nitroindazole purification->product

Caption: Workflow for the synthesis of nitroindazoles via direct electrophilic nitration.

Experimental Protocol: Synthesis of 3-Methyl-6-nitro-1H-indazole[3]
  • Reaction Setup: In a well-ventilated fume hood, add concentrated sulfuric acid to a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Cool the sulfuric acid to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add 3-methyl-1H-indazole to the cold sulfuric acid, ensuring the temperature is maintained between 0-5°C.

  • Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base, such as sodium hydroxide, until the pH is neutral. Filter the precipitate, wash it with cold water, and air-dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-methyl-6-nitro-1H-indazole.

The Davis-Beirut Reaction: A Versatile Route to 2H-Indazoles

The Davis-Beirut reaction is a powerful and versatile method for the synthesis of 2H-indazoles and their derivatives under redox-neutral conditions.[5][6] This reaction is particularly appealing due to its use of inexpensive starting materials and the avoidance of toxic metals.[5]

Mechanism and Key Intermediates

The Davis-Beirut reaction can be catalyzed by either acid or base and proceeds through a key o-nitrosobenzylidine imine intermediate.[7] In the base-catalyzed mechanism, a 2-nitrobenzylamine derivative is deprotonated at the benzylic position to form a carbanion. This carbanion then attacks one of the oxygen atoms of the nitro group, initiating a cascade that leads to the formation of the N-N bond and cyclization to the 2H-indazole ring system.[5] The reaction can be modulated to produce a variety of substituted 2H-indazoles, indazolones, and related heterocycles.[1][6]

Mechanism of the Base-Catalyzed Davis-Beirut Reaction

sub 2-Nitrobenzylamine carbanion Carbanion Intermediate sub->carbanion Deprotonation base Base (e.g., KOH) base->carbanion int1 Intramolecular Oxygen Transfer carbanion->int1 int2 Hydroxyl Intermediate int1->int2 Protonation int3 Water Elimination int2->int3 imine o-Nitrosobenzylidine Imine (Key Intermediate) int3->imine cyclization N-N Bond Formation (Heterocyclization) imine->cyclization product 2H-Indazole Derivative cyclization->product

Caption: Simplified mechanism of the base-catalyzed Davis-Beirut reaction.

Advantages and Scope

The Davis-Beirut reaction offers several advantages over classical methods. It is often high-yielding and can be used to synthesize a wide range of 2H-indazole derivatives that may be difficult to access through other routes.[8] The reaction conditions can be tuned to favor the formation of different products, making it a highly versatile tool in heterocyclic synthesis.[6] However, the synthesis of N-aryl substituted 2H-indazoles can be challenging under typical basic conditions.[9]

Cyclization Strategies: Building the Indazole Core

The construction of the nitroindazole ring system through the cyclization of acyclic precursors is another important synthetic strategy. A common approach involves the intramolecular cyclization of arylhydrazones.

Intramolecular Cyclization of Arylhydrazones

This method typically starts with a substituted 2-halobenzaldehyde or acetophenone containing a nitro group. Reaction with a hydrazine forms an arylhydrazone intermediate, which then undergoes a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.[10] This method is particularly useful for the synthesis of 5-nitro-1H-indazoles.

Reductive Cyclization of o-Nitro-ketoximes

Another cyclization approach involves the reductive cyclization of o-nitro-ketoximes. This method offers a pathway to 3-substituted indazoles.[11] The key step is the formation of the N-N bond through the reduction of the nitro group and subsequent cyclization onto the oxime nitrogen.

Modern C-H Functionalization: A New Frontier

Recent advances in transition-metal-catalyzed C-H functionalization have opened up new avenues for the synthesis of nitroindazoles with high regioselectivity.[12][13] These methods allow for the direct introduction of a nitro group at positions that are not easily accessible through classical electrophilic substitution.

Palladium and Iron-Catalyzed Nitration

Palladium-catalyzed C-H nitration has been successfully employed for the synthesis of 3-nitro-1H-indazole derivatives.[14] This approach often utilizes a directing group to achieve high regioselectivity. Iron-catalyzed C-H nitration has also emerged as a valuable tool, enabling the site-selective nitration of 2H-indazoles at the C7 position.[4][15] These modern methods offer milder reaction conditions and can tolerate a wider range of functional groups compared to traditional nitration techniques.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular nitroindazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the discussed methods.

Synthetic Route Typical Reagents Key Advantages Key Disadvantages Regioselectivity References
Direct Nitration HNO₃/H₂SO₄Simple, straightforward, uses readily available reagents.Harsh conditions, often poor regioselectivity, potential for over-nitration.Dependent on substituents, often a mixture of isomers.[3][16]
Davis-Beirut Reaction 2-Nitrobenzylamines, base or acidMild, redox-neutral, versatile for 2H-indazoles, avoids toxic metals.Substrate scope limitations (e.g., N-aryl derivatives).Generally good for 2H-indazole formation.[5][6][7]
Arylhydrazone Cyclization 2-Halo-nitrobenzaldehydes, hydrazines, baseGood for 1-substituted 5-nitro-1H-indazoles, versatile.Requires multi-step synthesis of precursors.High regioselectivity for the 5-nitro isomer.[10][17]
C-H Functionalization Indazole, metal catalyst (e.g., Pd, Fe), nitrating agentHigh regioselectivity for otherwise inaccessible positions, mild conditions.Requires specific catalysts, may have limited substrate scope.Catalyst and directing group controlled.[4][14][15]

Conclusion and Future Outlook

The synthesis of nitroindazoles remains an active area of research, driven by the importance of these compounds in drug discovery and development. While classical methods like direct nitration are still widely used, modern approaches such as the Davis-Beirut reaction and transition-metal-catalyzed C-H functionalization offer significant advantages in terms of mildness, versatility, and regioselectivity. The continued development of novel synthetic methodologies will undoubtedly lead to more efficient and sustainable routes to this important class of heterocycles, enabling the exploration of new chemical space and the discovery of next-generation therapeutics.

References

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  • Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. NIH. [Link]

  • Majumdar, K. C., et al. (2024). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Royal Society of Chemistry. [Link]

  • Haddadin, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AUB ScholarWorks. [Link]

  • Das, H. D. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

  • Tantillo, D. J., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PMC. [Link]

  • Haddadin, M. J., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. [Link]

  • Inamoto, K., et al. (2007). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]

  • Haddadin, M. J., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. [Link]

  • Organic Syntheses. indazole. [Link]

  • ResearchGate. The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. [Link]

  • El-Malah, A., et al. (2019). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. PubMed. [Link]

  • Wang, B., et al. (2017). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Royal Society of Chemistry. [Link]

  • ResearchGate. Recent Advances in C–H Functionalization of 2H-Indazoles. [Link]

  • ResearchGate. Iron promoted C3‐H nitration of indazole. [Link]

  • Kumar, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Li, Y., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Royal Society of Chemistry. [Link]

  • Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Al-Zoubi, R. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • Wheeler, R. C., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PMC. [Link]

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